2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-fluorobenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound is known to have potential applications in the field of medicinal chemistry due to its ability to interact with certain biological targets.
Wirkmechanismus
Mode of Action
It is known that many pyrimidine derivatives interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biochemical processes, including DNA and RNA synthesis, signal transduction, and energy metabolism
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. For instance, the compound “6-Chloro-N-cyclopropylpyrimidin-4-amine” is stored in an inert atmosphere at 2-8°C for stability
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-fluorobenzamide in lab experiments include its potential applications in medicinal chemistry and its ability to interact with certain biological targets. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-fluorobenzamide. These include:
1. Further studies on the safety and efficacy of this compound in animal models and clinical trials.
2. Development of new drugs based on the structure of this compound for the treatment of various diseases.
3. Investigation of the potential anti-inflammatory effects of this compound.
4. Exploration of the potential cardiovascular effects of this compound.
5. Studies on the mechanism of action of this compound and its interactions with biological targets.
6. Investigation of the potential toxicity of this compound and the development of safety guidelines for its use in lab experiments.
Synthesemethoden
The synthesis of 2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-fluorobenzamide involves a series of chemical reactions. The starting materials for this synthesis are 6-cyclopropylpyrimidin-4-ylmethanol and 2-chloro-6-fluorobenzoyl chloride. These two compounds are reacted together in the presence of a base to form the desired product. The final compound is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-fluorobenzamide has been found to have potential applications in the field of medicinal chemistry. This compound has been shown to interact with certain biological targets such as protein kinases and G protein-coupled receptors. These interactions can lead to the development of new drugs for the treatment of various diseases such as cancer and cardiovascular disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c16-11-2-1-3-12(17)14(11)15(21)18-7-10-6-13(9-4-5-9)20-8-19-10/h1-3,6,8-9H,4-5,7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKCMWVVWGAZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.